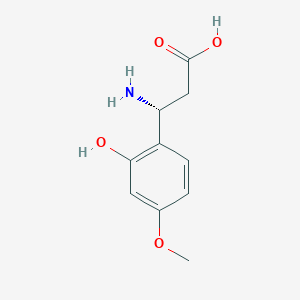![molecular formula C10H9F4NO B13049124 (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a fluoro and trifluoromethoxy group attached to a phenyl ring, along with a prop-2-enylamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like hexane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and have applications in pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrenes: Used as synthetic intermediates for complex fluorinated compounds.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds are used in various chemical and pharmaceutical applications.
Uniqueness
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is unique due to its specific combination of fluoro and trifluoromethoxy groups attached to a phenyl ring, along with a prop-2-enylamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H9F4NO |
|---|---|
Molekulargewicht |
235.18 g/mol |
IUPAC-Name |
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m1/s1 |
InChI-Schlüssel |
HBALIGWTTOQVKU-MRVPVSSYSA-N |
Isomerische SMILES |
C=C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)



![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)



